B1574641 HMPL-689

HMPL-689

カタログ番号 B1574641
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

科学的研究の応用

HMPL-689 in Relapsed/Refractory Lymphomas

HMPL-689 is a potent inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ), showing promise in treating various types of relapsed or refractory lymphomas. In a phase 1 study, HMPL-689 demonstrated effectiveness against chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), follicular lymphoma (FL), marginal zone lymphoma (MZL), mantle cell lymphoma (MCL), diffuse large B cell lymphoma (DLBCL), and Hodgkin’s lymphoma (HL) (Cao et al., 2020).

Global Clinical Studies and Pharmacokinetics

Global clinical studies of HMPL-689 are underway in various countries, focusing on its pharmacokinetics, safety, and efficacy in relapsed or refractory non-Hodgkin lymphomas (NHL). These studies aim to determine the maximum-tolerated dose and explore its potential as an alternative therapy due to its high selectivity and potency as a PI3Kδ inhibitor (Lawrence et al., 2020).

Effect of High-Fat Meal on HMPL-689 Bioavailability

A study on the effect of a high-fat meal on the pharmacokinetics of HMPL-689 in Chinese healthy volunteers found that a high-fat diet impacts the oral absorption rate of HMPL-689, indicating the significance of dietary considerations in its administration (Cao et al., 2022).

Ongoing Clinical Trials

Ongoing phase I clinical trials are exploring the safety, tolerability, and preliminary efficacy of HMPL-689 in patients with relapsed or refractory lymphoma. These studies are significant in determining the appropriate dosage and understanding the drug's efficacy across various lymphoma subtypes (Lawrence et al., 2020).

特性

製品名

HMPL-689

IUPAC名

unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HMPL-689;  HMPL 689;  HMPL689; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。